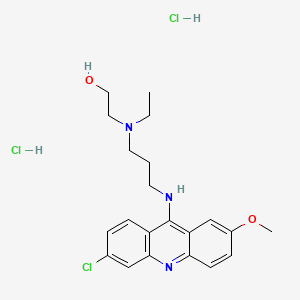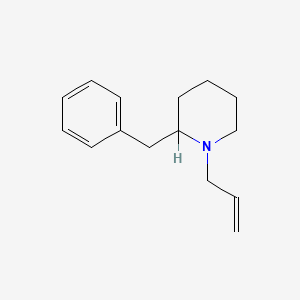
5,6-Chrysenedione
Übersicht
Beschreibung
Chrysenequinone, also known as Chrysene-1,4-dione, is a polycyclic aromatic quinone. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. Chrysenequinone is known for its distinctive yellow to orange color and is primarily used in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chrysenequinone can be synthesized through various methods. One common method involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for chrysenequinone are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chrysenchinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Chrysenchinon kann weiter oxidiert werden, um komplexere Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Chrysendihydrochinon zu bilden.
Substitution: Chrysenchinon kann an elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen in den aromatischen Ring eingeführt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.
Hauptprodukte:
Oxidation: Höhere Chinone.
Reduktion: Chrysendihydrochinon.
Substitution: Halogenierte, nitrierte oder sulfonierte Chrysenchinonderivate.
Wissenschaftliche Forschungsanwendungen
Chrysenchinon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer polyzyklischer aromatischer Verbindungen verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Molekülen und sein Potenzial als biochemisches Sonde untersucht.
Medizin: Wird aufgrund seiner Fähigkeit, mit DNA und Proteinen zu interagieren, auf seine potenziellen Antikrebs-Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Bestandteil bestimmter Farbstoffe und Pigmente verwendet .
5. Wirkmechanismus
Chrysenchinon wirkt als Aktivator des Arylkohlenwasserstoffrezeptors (AhR). Nach der Bindung an AhR induziert es eine Konformationsänderung, die es dem Rezeptor ermöglicht, in den Zellkern zu translozieren, wo er die Expression verschiedener Gene beeinflusst, die am Xenobiotika-Stoffwechsel und anderen zellulären Prozessen beteiligt sind. Dieser Mechanismus ist entscheidend für seine biologische Aktivität und seine potenziellen therapeutischen Anwendungen .
Ähnliche Verbindungen:
- Benzo[a]pyrenchinon
- Anthrachinon
- Phenanthrenchinon
Vergleich: Chrysenchinon ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Im Vergleich zu Benzo[a]pyrenchinon weist Chrysenchinon eine andere Anordnung der aromatischen Ringe auf, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt. Anthrachinon und Phenanthrenchinon unterscheiden sich, obwohl sie ähnliche polyzyklische aromatische Chinone sind, in ihren spezifischen Ringstrukturen und Reaktivitätsmustern .
Wirkmechanismus
Chrysenequinone acts as an activator of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it induces a conformational change that allows the receptor to translocate to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism and other cellular processes. This mechanism is crucial for its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]pyrenequinone
- Anthraquinone
- Phenanthrenequinone
Comparison: Chrysenequinone is unique due to its specific structure and reactivity. Compared to benzo[a]pyrenequinone, chrysenequinone has a different arrangement of aromatic rings, leading to distinct chemical and biological properties. Anthraquinone and phenanthrenequinone, while similar in being polycyclic aromatic quinones, differ in their specific ring structures and reactivity patterns .
Eigenschaften
IUPAC Name |
chrysene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMNNQOPOLCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174509 | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-10-7 | |
| Record name | Chrysenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,12-DIHYDROCHRYSENE-11,12-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ6R8Y75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














